(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
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Overview
Description
The compound is a chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as cytotoxic and antiproliferative effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . The synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involved a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one of the compounds was found to be semisolid with a yield of 64% . Its IR (KBr) ν max/cm −1 was 3434.1, 2892.1, 2775.0, 1250.4 .Scientific Research Applications
Synthesis and Imaging Applications
- PET Probe Development for PIM1 Enzyme Imaging : A study involved the synthesis of a potent and selective proviral integration site in Moloney murine leukemia virus kinase 1 (PIM1) inhibitor, aiming to create a new potential PET probe for imaging of the enzyme PIM1. The compound exhibited a high radiochemical yield and specific activity, indicating its potential for medical imaging applications (Gao et al., 2013).
Antioxidant Activity
- Benzofuran Derivatives as Antioxidants : A novel synthesis approach using Strecker-type reactions produced benzofuran derivatives with significant antioxidant activity. These compounds demonstrated good free radical scavenging and ferric reducing power, suggesting their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).
Photophysical Properties
- Fluorescence Properties of Aurone Derivatives : Research on aurone derivatives related to benzofuran structures showed strong two-photon excited fluorescence, indicating their potential for applications in fluorescence microscopy and imaging (Ma et al., 2013).
Photocatalytic Activity
- Photodegradation of Organic Dyes : A study on Zn(II) coordination polymers based on benzofuran derivatives demonstrated their effectiveness as photocatalysts for the degradation of methylene blue in water, highlighting their potential in environmental remediation (Liu et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. These compounds have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . They have been found to cause cell membrane blebbing, chromatin condensation, DNA fragmentation, and cell cycle arrest (G2/M) .
Safety and Hazards
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-14-3-2-8-24(11-14)12-17-18(25)6-5-16-22(26)21(29-23(16)17)10-15-4-7-19-20(9-15)28-13-27-19/h4-7,9-10,14,25H,2-3,8,11-13H2,1H3/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJAQMZQDMSSSC-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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